N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group and a phenyl ring. Its structure integrates a sulfanyl-acetohydrazide linker and a 2-chlorophenylmethylidene moiety.
Properties
Molecular Formula |
C25H22ClN5O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-13-12-17(14-22(21)34-2)24-29-30-25(31(24)19-9-4-3-5-10-19)35-16-23(32)28-27-15-18-8-6-7-11-20(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
VNQCUVPJCWRCPE-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a hydrazide functional group linked to a triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with acetohydrazide followed by the introduction of the triazole unit through various coupling reactions. The detailed synthetic pathways can be found in specialized chemical literature.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has shown promise against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, although further research is required to elucidate the mechanisms involved .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The hydrazide and triazole components may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Drug Development
Given its diverse biological activities, this compound is being explored for potential use in drug development. Its unique chemical structure allows for modifications that could enhance efficacy and reduce toxicity. Researchers are particularly interested in its application as a lead compound for developing new antimicrobial or anticancer agents .
Case Studies
Several case studies highlight the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of Staphylococcus aureus growth at low concentrations. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Anti-inflammatory Activity | Reduced cytokine levels in animal models of inflammation. |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of antimicrobial activity, it may disrupt the cell membrane integrity of pathogens, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Ring
Compound B : N′-[(E)-(2-Chlorophenyl)methylene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Key Differences :
- Triazole substituents : 4-Chlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) replace Compound A’s 3,4-dimethoxyphenyl and phenyl.
- Impact :
- The 4-chlorophenyl group may improve receptor binding affinity due to halogen interactions, but the absence of methoxy groups reduces solubility.
Compound C : 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide
- Key Differences :
- Benzylidene moiety : 2-Ethoxyphenyl replaces 2-chlorophenyl.
- Impact :
- The ethoxy group (electron-donating) enhances solubility but may reduce electrophilic character, affecting interactions with nucleophilic targets.
Modifications in the Benzylidene Moiety
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- Key Differences :
- Benzylidene substituent : 3-Methylphenyl instead of 2-chlorophenyl.
- Impact :
- Increased hydrophobicity may limit aqueous solubility.
Compound E : N’-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-Dihydro-5H-Purin-6-ylsulfanyl)acetohydrazide
- Key Differences :
- Core structure : Purine replaces triazole.
- Impact :
- Reduced steric bulk compared to triazole derivatives may improve bioavailability.
Anticancer Activity
- Compound A vs. Chlorine in C13 enhances potency, implying that Compound A’s 2-chlorophenyl may similarly improve efficacy.
Antimetastatic Potential
- Compound F: N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Inhibits cancer cell migration (MDA-MB-231, Panc-1) at 10 µM.
Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| logP | ~3.8* | ~4.2 | ~3.5 |
| Solubility | Moderate (methoxy) | Low (chloro) | High (ethoxy) |
| Electronics | Mixed (Cl, OMe) | Electron-withdrawing | Electron-donating |
*Estimated based on substituent contributions.
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a triazole ring, a hydrazide moiety, and a chlorophenyl group, which are known to contribute to its biological activities. The presence of sulfur in the structure may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of hydrazones and subsequent cyclization to form the triazole ring. The detailed synthetic pathway often includes:
- Formation of Hydrazone : Reaction of 2-chlorobenzaldehyde with acetohydrazide.
- Cyclization : Condensation with a thioether derivative to form the triazole structure.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines:
These findings suggest that this compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Studies on related triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with similar chlorophenyl substitutions showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
In Vitro Studies
Various in vitro studies have evaluated the biological activity of triazole derivatives:
- Antioxidant Activity : Many triazole derivatives exhibit high antioxidant activity, which is crucial for preventing oxidative stress-related diseases.
- Enzyme Inhibition : Some compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
